tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-7-5-6-8-13(10,9-14)15-11(16)17-12(2,3)4/h10H,5-9,14H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJPTRDSPLWFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136619 | |
| Record name | Carbamic acid, N-[1-(aminomethyl)-2-methylcyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392491-66-5 | |
| Record name | Carbamic acid, N-[1-(aminomethyl)-2-methylcyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392491-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(aminomethyl)-2-methylcyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+amine→tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Imines, oximes.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the development of new drugs and pesticides.
Medicine: In medicinal chemistry, the compound is used to synthesize prodrugs, which are inactive compounds that can be metabolized in the body to release the active drug. This approach improves the bioavailability and reduces the side effects of the drug.
Industry: In the chemical industry, this compound is used in the production of polymers and resins. Its ability to form stable carbamate linkages makes it useful in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application of the compound, such as its use in drug synthesis or polymer production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent positioning, ring systems, and functional groups, significantly impacting their chemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Stereochemical and Electronic Differences
- Stereoisomerism: Compounds like tert-Butyl (cis-2-aminocyclohexyl)carbamate and its trans-isomer (CAS 317595-54-3) exhibit divergent pharmacological profiles due to spatial arrangement. For example, cis-isomers often show higher binding affinity to target enzymes in kinase inhibition studies .
- Electron-Withdrawing Groups : The 3-fluorophenyl substituent in ’s analog introduces electron-withdrawing effects, enhancing resistance to oxidative degradation compared to the methyl-substituted parent compound .
- Chiral Centers: The (S)-configured propionamide group in ’s compound improves enantioselectivity in asymmetric catalysis, a feature absent in the achiral tert-butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate .
Research Findings and Industrial Relevance
- Kinase Inhibitor Development: this compound derivatives are pivotal in synthesizing inhibitors targeting EGFR and ALK kinases. Structural analogs with extended amine chains (e.g., 2-aminoethyl in ) demonstrate improved cellular permeability .
- Metabolic Studies : Fluorinated analogs () show reduced cytochrome P450-mediated metabolism, extending half-life in preclinical models .
- Chiral Resolution: The (S)-aminopropanamido analog () is employed in resolving racemic mixtures via chiral chromatography, a process critical for producing enantiopure APIs .
Biological Activity
tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate is a carbamate compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group , an aminomethyl group , and a methyl-substituted cyclohexyl ring . Its molecular formula is with a molecular weight of 242.36 g/mol. The unique structure allows it to function effectively as a protecting group in organic synthesis, enhancing the stability and reactivity of biologically active molecules.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with the corresponding amine under basic conditions. The general reaction can be represented as follows:
This method allows for the selective protection of amines, facilitating further chemical modifications without interference from the amine group.
The mechanism of action involves the formation of a stable carbamate linkage, which protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, allowing for the release of the free amine for subsequent reactions. This property is particularly useful in drug synthesis, where it can enhance bioavailability and reduce side effects by acting as a prodrug.
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Medicinal Chemistry : The compound is utilized in synthesizing drug candidates and intermediates, particularly in enhancing pharmacokinetic properties such as stability and bioavailability. It has shown potential in modulating metabolic pathways related to fatty acid biosynthesis and oxidation .
- Pharmaceutical Applications : Its role as a protecting group allows for selective modifications in multi-step syntheses, leading to the development of new pharmaceuticals with improved efficacy.
Case Studies and Research Findings
Research studies have highlighted the effectiveness of compounds similar to this compound in various biological assays:
These studies underscore the compound's relevance in drug discovery and its potential impact on metabolic health.
Comparison with Similar Compounds
Comparative analysis with similar carbamates reveals differences in reactivity and stability based on structural variations:
| Compound | Structure | Key Properties |
|---|---|---|
| tert-Butyl N-[1-(aminomethyl)cyclopropyl]carbamate | Cyclopropyl ring | Higher reactivity due to smaller ring size |
| tert-Butyl N-[1-(aminomethyl)cyclobutyl]carbamate | Cyclobutyl ring | Moderate stability; useful in specific synthetic routes |
| tert-Butyl N-[1-(aminomethyl)cyclopentyl]carbamate | Cyclopentyl ring | Balanced reactivity; versatile in organic synthesis |
The methyl substitution on the cyclohexyl ring in this compound contributes to its unique steric and electronic properties, making it particularly suited for targeted applications.
Q & A
Q. What strategies enable the use of this carbamate in solid-phase peptide synthesis (SPPS)?
- Method :
- Resin Functionalization : Load Fmoc-protected aminomethylcyclohexylamine onto Wang resin (DIC/HOBt activation).
- Deprotection : Use 20% piperidine/DMF to remove Fmoc, then couple tert-butyl carbamate via HATU/DIPEA.
- Cleavage : TFA/water (95:5) to release the peptide while retaining tert-Boc protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
